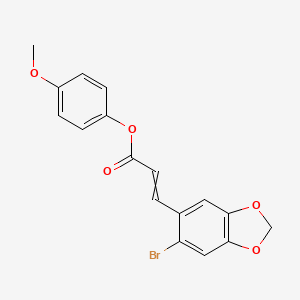
(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, a bromobenzodioxole moiety, and a propenoate ester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the esterification of 4-methoxyphenol with (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
化学反応の分析
Types of Reactions
(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester linkage can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenol.
Substitution: Formation of 4-methoxyphenyl (E)-3-(6-substituted-1,3-benzodioxol-5-yl)-2-propenoate.
科学的研究の応用
(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of (4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromobenzodioxole moiety may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-methoxyphenyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-methoxyphenyl (E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-propenoate: Contains a chlorine atom instead of bromine, which may influence its chemical behavior and applications.
Uniqueness
The presence of the bromine atom in (4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate distinguishes it from similar compounds, potentially enhancing its reactivity and binding interactions in various applications.
特性
分子式 |
C17H13BrO5 |
|---|---|
分子量 |
377.2 g/mol |
IUPAC名 |
(4-methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C17H13BrO5/c1-20-12-3-5-13(6-4-12)23-17(19)7-2-11-8-15-16(9-14(11)18)22-10-21-15/h2-9H,10H2,1H3 |
InChIキー |
SBFNPXUJTGKBNA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC(=O)C=CC2=CC3=C(C=C2Br)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















